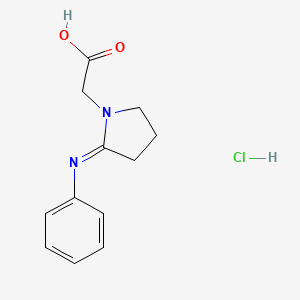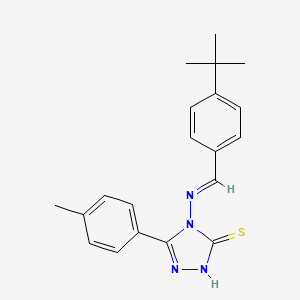
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole typically involves multi-step organic reactions. One possible route includes:
Bromination: Starting with carbazole, bromination at the 3 and 6 positions can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Alkylation: The brominated carbazole can then undergo alkylation with 2,3-dichloropropane in the presence of a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the 2,3-dichloropropyl group, making it less versatile in certain reactions.
9-(2,3-Dichloro-propyl)-9H-carbazole: Lacks bromine atoms, which may affect its reactivity and applications.
Uniqueness
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, providing a combination of reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C15H11Br2Cl2N |
|---|---|
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
3,6-dibromo-9-(2,3-dichloropropyl)carbazole |
InChI |
InChI=1S/C15H11Br2Cl2N/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)20(14)8-11(19)7-18/h1-6,11H,7-8H2 |
Clé InChI |
AGNNRXJFTJTHGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(N2CC(CCl)Cl)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)

![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)

![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)

![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)


